4-(2,4-Dichlorophenoxy)benzoic acid
Overview
Description
4-(2,4-Dichlorophenoxy)benzoic acid is an organic compound with the molecular formula C13H8Cl2O3. It is a derivative of benzoic acid and is characterized by the presence of two chlorine atoms and a phenoxy group attached to the benzene ring. This compound is primarily used in the field of agriculture as a herbicide, specifically targeting broadleaf weeds.
Mechanism of Action
Mode of Action
The compound mimics natural auxin at the molecular level . It activates the auxin receptor system, resulting in changes in the actin cytoskeleton, an increase in the synthesis of the plant hormones abscisic acid (ABA) and ethylene, and the levels of reactive oxygen species (ROS) .
Biochemical Pathways
The compound affects the physiological process, perception, and signal transduction under herbicide treatment . It alters the plasticity of the cell walls, influences the amount of protein production, and increases ethylene production .
Pharmacokinetics
It is known that the compound is highly soluble in water . It is non-persistent in soil but may persist in aquatic systems under certain conditions .
Result of Action
The compound mainly kills plants in three ways: altering the plasticity of the cell walls, influencing the amount of protein production, and increasing ethylene production . These changes lead to abnormal growth, senescence, and plant death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(2,4-Dichlorophenoxy)benzoic acid. For instance, the compound can enter water bodies either directly through spray or spray drift, or indirectly via surface water runoff or leaching and sub-surface draining . In the aqueous environment, residues of phenoxyacetic acid herbicides are most commonly found in the form of the free acid .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that similar compounds can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have been shown to have threshold effects and can cause toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors and could have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that similar compounds can interact with various transporters or binding proteins and can have effects on its localization or accumulation .
Subcellular Localization
It is likely that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dichlorophenoxy)benzoic acid typically involves the reaction of 2,4-dichlorophenol with benzoic acid derivatives under specific conditions. One common method is the esterification of 2,4-dichlorophenol with methyl benzoate, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of acidic or basic catalysts to facilitate the esterification and hydrolysis steps.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-(2,4-Dichlorophenoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of less chlorinated or dechlorinated products.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-(2,4-Dichlorophenoxy)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its effects on plant growth and development, particularly in the context of herbicide action.
Medicine: Investigated for potential therapeutic applications, including its role as an anti-inflammatory agent.
Industry: Utilized in the formulation of herbicides and other agricultural chemicals to control broadleaf weeds.
Comparison with Similar Compounds
4-(2,4-Dichlorophenoxy)benzoic acid can be compared with other similar compounds, such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with a similar mechanism of action but different chemical structure.
4-(2,4-Dichlorophenoxy)butyric acid (2,4-DB): A related compound with an additional carbon atom in the side chain, used for similar agricultural purposes.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): A herbicide with a similar mode of action but different substituents on the benzene ring.
Each of these compounds has unique properties and applications, but they all share the common feature of acting as synthetic auxins to control weed growth.
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O3/c14-9-3-6-12(11(15)7-9)18-10-4-1-8(2-5-10)13(16)17/h1-7H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPJMYHBNJYQDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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